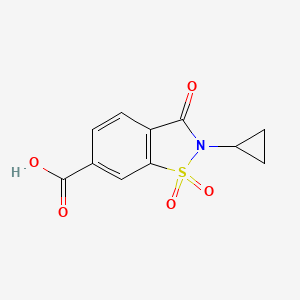

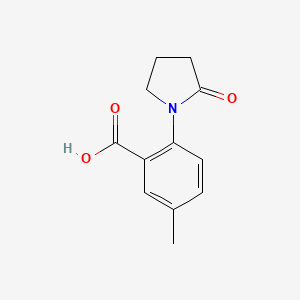

5-Methyl-2-(2-oxopyrrolidin-1-yl)benzoic acid

Descripción general

Descripción

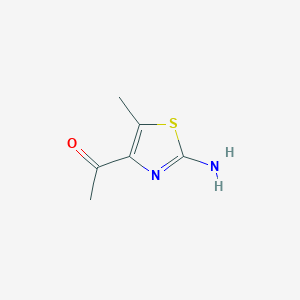

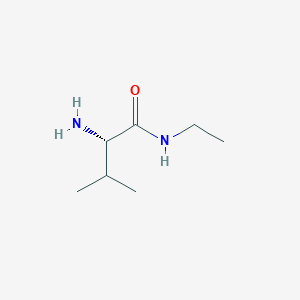

“5-Methyl-2-(2-oxopyrrolidin-1-yl)benzoic acid” is a chemical compound with the CAS Number: 1019394-58-1. It has a molecular weight of 219.24 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 5-methyl-2-(2-oxo-1-pyrrolidinyl)benzoic acid. The InChI code for this compound is 1S/C12H13NO3/c1-8-4-5-10 (9 (7-8)12 (15)16)13-6-2-3-11 (13)14/h4-5,7H,2-3,6H2,1H3, (H,15,16) .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More detailed physical and chemical properties are not available in the resources I found.Aplicaciones Científicas De Investigación

Chemical Synthesis and Pharmacological Activities

Hypoglycemic Benzoic Acid Derivatives : Research into hypoglycemic benzoic acid derivatives, including structure-activity relationships, has led to the development of repaglinide, a therapeutic for type 2 diabetes, which was granted FDA and EMEA approval. The study provides insights into the pharmacophoric groups necessary for hypoglycemic activity, proposing a general pharmacophore model suitable for this class of compounds (Grell et al., 1998).

Convenient Synthesis Methods : A new procedure for the synthesis of 2-(3-methyl-2,5-di-oxopyrrolidin-lyl)benzoic acid is reported, offering cleaner material in higher overall yield than previously reported methods. This highlights the continuous efforts in optimizing synthetic routes for such compounds (Barker et al., 2003).

Materials Science and Coordination Chemistry

Metal-Organic Frameworks (MOFs) : The synthesis and characterization of MOFs using derivatives of benzoic acid, including their luminescent and magnetic properties, demonstrate the utility of these compounds in constructing materials with potential applications in gas adsorption and catalysis (Liu et al., 2018).

Antimicrobial Activity : Novel methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have shown significant antibacterial activity, suggesting potential for the development of new antimycobacterial agents. This underscores the relevance of benzoic acid derivatives in the search for new therapeutic agents (Nural et al., 2018).

Environmental and Analytical Chemistry

- Trace Determination of Iron : The development of a new method for the preconcentration and determination of trace iron concentrations using a synthesized ligand, 3-(3-hydroxy-2-methyl-4-oxopyrrolidin-1(4H)-yl) benzoic acid, illustrates the application of these compounds in enhancing environmental monitoring techniques (Borzoei et al., 2019).

Safety and Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propiedades

IUPAC Name |

5-methyl-2-(2-oxopyrrolidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-8-4-5-10(9(7-8)12(15)16)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLUZUUCMRSYKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCCC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-(2-oxopyrrolidin-1-yl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[3,2-c]pyridin-4-ylhydrazine](/img/structure/B1516956.png)